molecular formula C16H18N4O2 B11155948 N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropyl}benzamide

N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropyl}benzamide

Cat. No.: B11155948
M. Wt: 298.34 g/mol
InChI Key: BZRRYMYMPXULLI-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenylformamido group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dimethyl-2-pyrimidinol, which is then reacted with appropriate reagents to introduce the phenylformamido and propanamide groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinol: A precursor in the synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE.

    4,6-Dimethylpyrimidine-2-thiol: Another pyrimidine derivative with different functional groups.

    N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide: A compound with a similar pyrimidine core but different substituents.

Uniqueness

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropyl]benzamide

InChI

InChI=1S/C16H18N4O2/c1-11-10-12(2)19-16(18-11)20-14(21)8-9-17-15(22)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,22)(H,18,19,20,21)

InChI Key

BZRRYMYMPXULLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CCNC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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